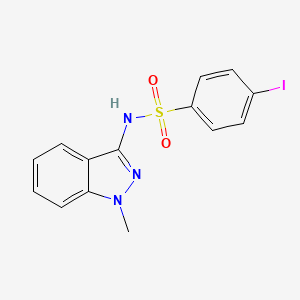

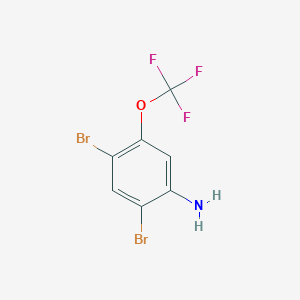

![molecular formula C13H22N2O4 B1413474 2-(Tert-butyl) 8-methyl 2,6-diazaspiro[3.4]octane-2,8-dicarboxylate CAS No. 2028341-88-8](/img/structure/B1413474.png)

2-(Tert-butyl) 8-methyl 2,6-diazaspiro[3.4]octane-2,8-dicarboxylate

Descripción general

Descripción

“2-(Tert-butyl) 8-methyl 2,6-diazaspiro[3.4]octane-2,8-dicarboxylate” is a chemical compound with the CAS Number: 2028341-88-8 . It has a molecular weight of 270.33 . It is in the form of oil .

Synthesis Analysis

The compound can be used to synthesize ketohexokinase (KHK) inhibitors that have potential medical uses for treating diabetes and obesity . It is also a useful reagent for the synthesis of dihydroisoindolecarboxamide derivatives as Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK) inhibitors .Molecular Structure Analysis

The IUPAC Name of the compound is 2-(tert-butyl) 8-methyl 2,6-diazaspiro[3.4]octane-2,8-dicarboxylate . The InChI Code is 1S/C13H22N2O4/c1-12(2,3)19-11(17)15-7-13(8-15)6-14-5-9(13)10(16)18-4/h9,14H,5-8H2,1-4H3 .Chemical Reactions Analysis

The compound has been used in the synthesis of a small set of twelve compounds of a nitrofuran carboxamide chemotype . This was achieved by exploring diverse variants of the molecular periphery, including various azole substituents .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 301.3±35.0 °C and a predicted density of 1.10±0.1 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .Aplicaciones Científicas De Investigación

1. Cycloaddition Reactions and Stereochemistry

Research by Chiaroni et al. (2000) focused on the synthesis of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives through a stereospecific [3+2] 1,3-cycloaddition process. They highlighted the envelope conformations of isoxazolidine rings in these compounds, which affect the positioning of substituents (Chiaroni et al., 2000).

2. Alkylation Studies

Brabander and Wright (1965) accomplished the synthesis of 8-tert-aminoalkoxy-6-aryl-6,7-diazaspiro[3.4]oct-7-en-5-ones and related compounds. They described two methods yielding different isomers, expanding the chemical utility of diazaspiro octane derivatives (Brabander & Wright, 1965).

3. Conformational Analysis in Peptide Synthesis

Fernandez et al. (2002) synthesized 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes for use in peptide synthesis. Their conformational analysis indicated the potential of these compounds as gamma-turn/distorted type II beta-turn mimetics (Fernandez et al., 2002).

4. NMR Characterization

Guerrero-Alvarez et al. (2004) used NMR to study the relative configurations of diazaspiro[4.5]decanes. They observed tautomeric equilibrium in compounds with one or two nitrogens, providing insights into the stereochemistry and structure of these molecules (Guerrero-Alvarez et al., 2004).

5. Crystallographic Studies

Nelsen et al. (2005) reported on the crystal structures of various diazabicyclo[2.2.2]octane derivatives, highlighting geometry changes upon electron loss. Their work is crucial for understanding the structural dynamics of these compounds (Nelsen et al., 2005).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of 2-(Tert-butyl) 8-methyl 2,6-diazaspiro[3.4]octane-2,8-dicarboxylate are Ketohexokinase (KHK) , Nicotinamide Phosphoribosyltransferase (NAMPT) , and Rho-associated protein kinase (ROCK) . These targets play crucial roles in various biological processes. KHK is involved in the metabolism of fructose and its inhibition has potential medical uses for treating diabetes and obesity . NAMPT and ROCK are involved in cellular metabolism and cellular structure regulation respectively .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function

Biochemical Pathways

The inhibition of KHK, NAMPT, and ROCK affects various biochemical pathways. For instance, the inhibition of KHK can potentially disrupt fructose metabolism, leading to a decrease in the production of uric acid and triglycerides . The inhibition of NAMPT and ROCK can affect cellular metabolism and cellular structure regulation respectively .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific target and the biochemical pathway it affects. For instance, the inhibition of KHK could potentially lead to a decrease in the production of uric acid and triglycerides, which could have therapeutic benefits in the treatment of diabetes and obesity .

Propiedades

IUPAC Name |

2-O-tert-butyl 5-O-methyl 2,7-diazaspiro[3.4]octane-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-7-13(8-15)6-14-5-9(13)10(16)18-4/h9,14H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPQSKRVVLHMNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CNCC2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2028341-88-8 | |

| Record name | 2-tert-butyl 8-methyl 2,6-diazaspiro[3.4]octane-2,8-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B1413394.png)

![(2S)-2-[(2-phenylpropyl)amino]propan-1-ol hydrochloride](/img/structure/B1413398.png)

![3-[(2-Chloro-4-nitrophenyl)carbamoyl]benzenesulfonyl chloride](/img/structure/B1413403.png)

![3-[(4-Amino-2-methylphenyl)carbamoyl]benzenesulfonyl chloride](/img/structure/B1413404.png)

![2-Thia-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1413406.png)

![N-[bis(benzyloxy)phosphoryl]methoxymethanimidamide](/img/structure/B1413407.png)

![tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride](/img/structure/B1413408.png)